molecular formula C25H24ClN5O2 B2609771 7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-88-1

7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2609771
CAS No.: 1040648-88-1
M. Wt: 461.95
InChI Key: ZKRGZEZCBSFADD-UHFFFAOYSA-N
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Description

7-(4-(2-Chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridin-3(5H)-one core fused with a piperazine moiety substituted at position 4 with a 2-chlorobenzyl group and a carbonyl linker. The 2-chlorobenzyl substituent may enhance lipophilicity and influence receptor binding, while the pyrazolo-pyridinone core could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

7-[4-[(2-chlorophenyl)methyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O2/c1-28-16-20(23-21(17-28)25(33)31(27-23)19-8-3-2-4-9-19)24(32)30-13-11-29(12-14-30)15-18-7-5-6-10-22(18)26/h2-10,16-17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRGZEZCBSFADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-chlorobenzyl group: This step usually involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a piperazine derivative.

    Coupling reactions: The final step involves coupling the substituted piperazine with the pyrazolo[4,3-c]pyridin-3(5H)-one core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, leading to derivatives with varied properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

Key Synthesis Steps:

  • Formation of Piperazine Derivative : The initial step often involves the reaction of piperazine with a suitable benzyl halide.
  • Carbonylation : The introduction of the carbonyl group can be achieved through various methods, including the use of acyl chlorides or anhydrides.
  • Cyclization : The final steps involve cyclization to form the pyrazolo-pyridine framework.

Research has demonstrated that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds containing the pyrazolo-pyridine moiety have shown effectiveness against various cancer cell lines in vitro .
  • Antimicrobial Activity : Similar compounds have been tested for their antibacterial and antifungal properties. In particular, studies have shown that certain derivatives can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Anticancer Screening :
    • A study conducted using the National Cancer Institute's 60-cell line panel demonstrated that certain derivatives exhibited selective cytotoxicity against specific cancer types, suggesting potential as anticancer agents .
  • Antimicrobial Evaluation :
    • A series of synthesized compounds were evaluated for antimicrobial activity using disc diffusion methods. Results indicated that some compounds showed significant inhibition zones against tested bacterial strains, demonstrating their potential as new antimicrobial agents .
  • Molecular Docking Studies :
    • Computational studies involving molecular docking have been performed to predict interactions between this compound and various biological targets. These studies provide insights into the binding affinities and mechanisms by which these compounds exert their biological effects .

Mechanism of Action

The mechanism of action of 7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The pyrazolo-pyridinone core in the target compound distinguishes it from other pyrazolo-fused systems:

  • Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (e.g., MK7, MK8): These derivatives lack the pyridinone ring but share a pyrazolo-pyrimidine scaffold. Substituents like 3-chlorophenyl (MK7) or 4-fluorophenyl (MK8) on the pyrazole ring modulate electronic properties and steric effects, which may alter bioactivity compared to the target compound’s 2-phenyl group .
  • Pyrano[2,3-d]pyrimidin-5-ones (–4): These compounds feature a pyran ring fused to pyrimidine, differing in ring saturation and oxygen atom placement. For example, compound 6 in includes a 4-methoxyphenyl group, which enhances solubility but reduces lipophilicity relative to the 2-chlorobenzyl group in the target compound .

Piperazine Derivatives

Key comparisons include:

  • European Patent Derivatives (–7): Compounds like 7-(piperazin-1-yl)- and 7-(4-methylpiperazin-1-yl)-substituted pyrido[1,2-a]pyrimidin-4-ones highlight the role of piperazine substituents. Methyl or ethyl groups on piperazine (e.g., 4-methylpiperazin-1-yl) may reduce basicity compared to the 2-chlorobenzyl group, affecting blood-brain barrier penetration .
  • 1,2-Dithiol-3-one Piperazine Derivatives (): These compounds replace the pyrazolo-pyridinone core with a dithiolone ring but retain the piperazine group. The 2-chlorobenzyl substitution in the target compound may confer superior metabolic stability over dithiolone derivatives .

Substitution Patterns

  • Chlorobenzyl vs. Other Aromatic Groups : The 2-chlorobenzyl group in the target compound provides ortho-substitution, which may enhance steric hindrance and electron-withdrawing effects compared to meta- or para-substituted analogs (e.g., MK7’s 3-chlorophenyl). This could influence receptor binding selectivity .

Pharmacological Considerations

While direct pharmacological data for the target compound is unavailable, insights can be drawn from analogs:

  • Antimicrobial Activity: Pyrano-pyrazole derivatives () exhibit antibacterial and antifungal properties, suggesting the pyrazolo-pyridinone core may share similar modes of action .
  • CNS Potential: Piperazine-containing compounds (–7) are often explored for CNS targets due to their ability to cross the blood-brain barrier. The 2-chlorobenzyl group may enhance this property compared to polar substituents like hydroxyethyl .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Pyrazolo[4,3-c]pyridin-3-one 4-(2-Chlorobenzyl)piperazine-carbonyl High lipophilicity, CNS potential N/A
MK7 () Pyrazolo[1,5-a]pyrimidin-7-one 3-Chlorophenyl, 5-phenyl Antibacterial activity
7-(Piperazin-1-yl) derivative () Pyrido[1,2-a]pyrimidin-4-one Piperazin-1-yl Enhanced BBB penetration
Compound 6 () Pyrano[2,3-d]pyrimidin-5-one 4-Methoxyphenyl Antifungal efficacy

Biological Activity

The compound 7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a derivative of pyrazolo[4,3-c]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound is characterized by the following components:

  • A pyrazolo[4,3-c]pyridine core.
  • A piperazine moiety attached via a carbonyl group.
  • A chlorobenzyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit various biological activities including anti-inflammatory, analgesic, and potential anti-cancer effects. The specific compound under discussion has shown promise in modulating certain biological pathways.

The proposed mechanisms of action for this compound include:

  • Inhibition of P2X3 Receptors : Similar compounds have been identified as modulators of P2X3 receptors, which are implicated in pain signaling pathways .
  • Antioxidant Properties : Pyrazolo derivatives often exhibit antioxidant activity, contributing to their therapeutic potential in oxidative stress-related conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

  • Cytotoxicity Assays : The compound showed IC50 values indicating effective inhibition of cell proliferation in cancer cell lines.
  • Mechanistic Studies : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Pain Management : A study evaluating the analgesic properties of similar piperazine derivatives indicated a reduction in pain responses in animal models, suggesting potential applications in pain management.
  • Antimicrobial Activity : Preliminary tests have shown that derivatives of this class possess antimicrobial properties against specific bacterial strains.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
CytotoxicityIC50 against cancer cell lines
AnalgesicPain response reduction in models
AntimicrobialActivity against bacterial strains
AntioxidantReduced oxidative stress markers

Q & A

Q. What synthetic strategies are recommended for preparing the title compound?

The synthesis involves two primary steps: (1) constructing the pyrazolo[4,3-c]pyridin-3(5H)-one core and (2) coupling the 2-chlorobenzyl-piperazine fragment.

  • Core Synthesis : The pyrazolo-pyridinone scaffold can be synthesized via cyclocondensation of 1H-pyrazol-5-amine derivatives with aldehydes or ketones under solvent-free conditions ( ). Microwave-assisted cyclization (e.g., 120°C with POCl₃) improves yield and purity for similar heterocycles .
  • Piperazine Coupling : The piperazine-1-carbonyl moiety is introduced via acylation using benzoyl chloride derivatives in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base ( ). Carbodiimide-based coupling agents (e.g., EDC/HOBt) are also effective for amide bond formation .

Q. How is the compound’s structural identity confirmed?

A combination of analytical and spectral methods is used:

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and piperazine CH₂ signals (δ 2.8–3.5 ppm). ¹³C NMR resolves carbonyl carbons (~160–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₅H₂₂ClN₅O₂) .

Advanced Research Questions

Q. How can rotational isomerism in the piperazine fragment lead to conflicting NMR data?

The piperazine ring’s conformational flexibility may produce rotational isomers, causing split peaks in NMR.

  • Resolution Methods : Use variable-temperature NMR to coalesce signals or 2D techniques (HSQC, COSY) to assign overlapping protons. For example, resolved ambiguities in pyrazolo-pyrimidine derivatives using DEPT-135 and HSQC .
  • X-ray Crystallography : Definitive structural confirmation (e.g., for a piperazine derivative) .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, as described for piperazine-based inhibitors ( ) .
  • Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria ( ). Use MTT assays for cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) .

Q. How can structure-activity relationships (SAR) guide optimization?

  • Piperazine Modifications : Replace the 2-chlorobenzyl group with fluorobenzyl ( ) or arylpiperazines ( ) to enhance target affinity .
  • Pyrazolo-Pyridinone Core : Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 5 to improve metabolic stability ( ) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar compounds?

Conflicting yields (e.g., 55% in vs. 70% in ) arise from reaction conditions:

  • Key Variables : Microwave irradiation ( ) vs. conventional heating, solvent polarity (DMF vs. DCM), and purification methods (crystallization vs. flash chromatography) .
  • Table 1 : Yield Optimization Strategies
ConditionYield RangeEvidence
Microwave-assisted65–75%
Room-temperature acylation50–60%
Reflux in DMF70%

Methodological Recommendations

Q. What purification techniques are optimal for isolating the title compound?

  • Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for intermediates .
  • Crystallization : Ethanol/water mixtures yield high-purity final products ( ) .

Q. How to design stability studies for this compound?

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

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